Methyl 3-bromo-5-hydroxybenzoate CAS number 192810-12-1 properties
Methyl 3-bromo-5-hydroxybenzoate CAS number 192810-12-1 properties
An In-depth Technical Guide to Methyl 3-bromo-5-hydroxybenzoate
Abstract
Methyl 3-bromo-5-hydroxybenzoate (CAS No. 192810-12-1) is a trifunctional aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring a methyl ester, a bromine atom, and a phenolic hydroxyl group, provides three distinct points for chemical modification. This guide offers a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, an analysis of its chemical reactivity, and its applications as a key building block in modern drug discovery programs. Safety and handling protocols are also provided for researchers and chemical professionals.
Core Physicochemical & Spectroscopic Properties
Methyl 3-bromo-5-hydroxybenzoate is a white to pale yellow crystalline solid at room temperature.[1] Its structural attributes and physical properties are summarized in the table below. The meta-substituted bromine and hydroxyl groups create a unique electronic environment, influencing the reactivity of the aromatic ring and the acidity of the phenol.
Table 1: Physicochemical Properties of Methyl 3-bromo-5-hydroxybenzoate
| Property | Value | Source(s) |
| CAS Number | 192810-12-1 | [2][3][4][5][6] |
| Molecular Formula | C₈H₇BrO₃ | [2][4][5][7] |
| Molecular Weight | 231.04 g/mol | [2][4][5] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 124-135 °C | [1][4][8][9] |
| Boiling Point (Predicted) | 331.3 ± 22.0 °C at 760 mmHg | [4][9] |
| Density (Predicted) | 1.628 g/cm³ | [3] |
| pKa (Predicted) | 8.19 ± 0.10 | [4] |
| Solubility | Slightly soluble in water; Soluble in DMSO, DMF, Methanol | [1][6] |
| LogP (Predicted) | 1.94 - 2.5 | [3][9][10] |
| SMILES | COC(=O)C1=CC(=CC(=C1)Br)O | [5][10] |
| InChI Key | KRTBWIIGEJIUSA-UHFFFAOYSA-N | [7][11] |
Spectroscopic Data
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Mass Spectrometry: Analysis of a sample synthesized via the protocol described below showed an LCMS-ESI (m/z) peak at 232.9 [M+H]⁺, which corresponds to the calculated molecular weight of 231.04.[2]
Researchers should perform their own full characterization (NMR, IR, MS) upon synthesis or acquisition to confirm identity and purity.
Synthesis Protocol: Fischer-Speier Esterification
The most common and straightforward synthesis of Methyl 3-bromo-5-hydroxybenzoate is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 3-bromo-5-hydroxybenzoic acid. The following protocol is adapted from established methods.[2]
Materials and Reagents
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3-Bromo-5-hydroxybenzoic acid (1.0 eq)
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Anhydrous Methanol (MeOH) (approx. 5 mL per gram of acid)
-
Acetyl Chloride (AcCl) (1.4 eq)
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Ethyl Acetate (EA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
Step-by-Step Experimental Procedure
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-hydroxybenzoic acid (e.g., 2.0 g, 9.2 mmol).
-
Dissolution: Add anhydrous methanol (10 mL) to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
Inert Atmosphere: Purge the flask with nitrogen gas.
-
Acid Catalyst Addition: Slowly add acetyl chloride (e.g., 912 μL, 12.9 mmol) dropwise to the stirring mixture at 0 °C. Note: Acetyl chloride reacts exothermically with methanol to generate HCl in situ, which serves as the catalyst.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by TLC or LCMS.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Workup - Neutralization: Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Repeat until effervescence ceases.
-
Workup - Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting white solid is often of high purity (typically >97%).[1][2] If necessary, it can be further purified by recrystallization.
Synthesis Workflow Diagram
Caption: Orthogonal reactivity of Methyl 3-bromo-5-hydroxybenzoate.
Applications in Drug Discovery
The structural motifs derived from Methyl 3-bromo-5-hydroxybenzoate are present in numerous biologically active compounds. It serves as a key intermediate for synthesizing molecules targeting a range of diseases.
-
Glucokinase (GK) Activators: GK is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic strategy for Type 2 diabetes. [12]This building block has been utilized in the synthesis of novel GK activators, where the core phenyl ring serves as a scaffold to position key pharmacophoric elements for enzyme binding. [1][13]
-
Complement Factor D Inhibitors: Factor D is a serine protease that is essential for the alternative complement pathway, a component of the innate immune system. [14]Dysregulation of this pathway is implicated in diseases like age-related macular degeneration and paroxysmal nocturnal hemoglobinuria. [14][15]Methyl 3-bromo-5-hydroxybenzoate is a documented starting material for developing potent and selective small-molecule inhibitors of Factor D, highlighting its value in creating therapies for inflammatory and autoimmune disorders. [1][15]
Safety and Handling
Methyl 3-bromo-5-hydroxybenzoate is a hazardous chemical and must be handled with appropriate precautions by trained personnel in a laboratory setting. [3]
-
GHS Hazard Classification:
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4). [3] * H315: Causes skin irritation (Skin corrosion/irritation - Category 2). [3] * H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A). [3] * H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3). [3]
-
-
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [3][5] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [3][5] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [3][5] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][5]
-
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [3]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, chemical-resistant gloves, and a lab coat. [3]* Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents. [4][16]Recommended storage is at room temperature. [4][13]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. [3]
Conclusion
Methyl 3-bromo-5-hydroxybenzoate is more than just a chemical intermediate; it is a versatile and enabling tool for medicinal chemists. Its trifunctional nature allows for the systematic and logical exploration of chemical space, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. From its straightforward synthesis to its predictable reactivity, this compound represents a reliable and valuable building block for the discovery of next-generation therapeutics.
References
-
Protheragen. Methyl 3-bromo-5-hydroxybenzoate. [Online] Available at: [Link]
- Pfefferkorn, J. A., et al. Discovery, synthesis and biological evaluation of novel glucokinase activators. Bioorganic & Medicinal Chemistry Letters.
-
AA Blocks. 192810-12-1 | methyl 3-bromo-5-hydroxybenzoate. [Online] Available at: [Link]
-
Rhenium Shop. Methyl 3-bromo-5-hydroxybenzoate, 97%, Thermo Scientific Chemicals. [Online] Available at: [Link]
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Online] Available at: [Link](Note: This is an isomer, used for general property comparison).
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. [Online] Available at: [Link]
-
Anax Laboratories. 192810-12-1 | methyl 3-bromo-5-hydroxybenzoate. [Online] Available at: [Link]
- Pfefferkorn, J. A., et al. Designing glucokinase activators with reduced hypoglycemia risk... MedChemComm, 2015, 6, 1563-1579.
- Cumin, F., et al. Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway. Journal of Medicinal Chemistry, 2019, 62(9), 4656-4668.
-
AA Blocks. Methyl 3-bromo-5-hydroxybenzoate. [Online] Available at: [Link]
- Gauthier, D. R., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines... RSC Advances, 2024.
-
PubChemLite. Methyl 3-bromo-5-hydroxybenzoate (C8H7BrO3). [Online] Available at: [Link]
- Schubart, A., et al. Small-molecule factor D inhibitors targeting the alternative complement pathway. Nature Chemical Biology, 2016, 12, 1078–1083.
Sources
- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 3-bromo-5-hydroxybenzoate | 192810-12-1 | FM138034 [biosynth.com]
- 6. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 7. Methyl 3-bromo-5-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 8. Page loading... [guidechem.com]
- 9. aablocks.com [aablocks.com]
- 10. PubChemLite - Methyl 3-bromo-5-hydroxybenzoate (C8H7BrO3) [pubchemlite.lcsb.uni.lu]
- 11. rsc.org [rsc.org]
- 12. Designing glucokinase activators with reduced hypoglycemia risk: discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a clinical candidate for the treatment of type 2 diabetes mellitus - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Discovery, synthesis and biological evaluation of novel glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
